N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound with the molecular formula C30H37N5O3 . It belongs to the class of 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C30H37N5O3 . Detailed structural analysis would require techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity Triazoloquinazolines can be synthesized through cascade cyclization reactions involving triamino-triazoles with aromatic aldehydes and cycloalkanones. This process results in partially hydrogenated triazoloquinazolines, with confirmed structures via X-ray diffraction data, suggesting a method for creating complex structures potentially including the compound (Lipson et al., 2006).
Biological Activity and Applications While direct studies on "N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" were not found, related research indicates that triazoloquinazolines exhibit a range of biological activities. For instance, they have been explored for antimicrobial properties against various pathogens, including bacteria and fungi. New derivatives of triazoloquinazolines have been synthesized and evaluated for antimicrobial activities, showing promise in this area (Pokhodylo et al., 2021). Moreover, certain triazoloquinazoline derivatives have demonstrated potent anti-tumor cytotoxic activity in vitro, using different human cancer cell lines (Ahmed et al., 2014), suggesting potential applications in cancer research.
Chemical Transformations for Drug Development The chemical transformations of partially hydrogenated triazoloquinazolines, including hydrolysis, oxidation, reduction, and alkylation, have been studied to understand their reactivity and potential modifications for drug development (Lipson et al., 2006). Such studies highlight the compound's versatility and potential as a scaffold for the development of new therapeutic agents.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential biological activities, such as its potential antifungal activity or its potential as a VEGFR-2 inhibitor . Further studies could also investigate its synthesis, chemical reactivity, and physical and chemical properties.
Wirkmechanismus
Target of Action
Compounds similar to “N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” often target DNA, intercalating between the base pairs and disrupting the DNA structure .
Mode of Action
The compound may interact with its targets, such as DNA, by intercalating between the base pairs. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For example, it can inhibit DNA replication, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action can include disruption of DNA structure, inhibition of DNA replication, cell cycle arrest, and induction of apoptosis .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-4-14-31-26(35)23-13-12-20(25(34)29-22-8-6-5-7-9-22)16-24(23)33-27(31)30-32(28(33)36)17-21-15-18(2)10-11-19(21)3/h10-13,15-16,22H,4-9,14,17H2,1-3H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOLLXTFYOJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.